

Application Notes and Protocols: [18F]fallypride PET Imaging in Schizophrenia Research

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Compound of Interest

Compound Name: Fallypride

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These application notes provide a comprehensive overview of the use of [18F]**fallypride** Positron Emission Tomography (PET) imaging in schizophrenia research. [18F]**fallypride** is a high-affinity antagonist for dopamine D2 and D3 receptors, making it a valuable tool for investigating the pathophysiology of schizophrenia and the mechanisms of antipsychotic drugs. [1] Its favorable characteristics, including a longer half-life compared to carbon-11 labeled tracers, allow for the assessment of both striatal and extrastriatal dopamine receptors, which are implicated in the complex symptomatology of the disorder.[2][3]

Introduction to [18F]fallypride in Schizophrenia Research

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic pathways contributes to the symptoms of the illness. [18F]**fallypride** PET allows for the in vivo quantification of D2/D3 receptor availability, providing insights into potential alterations in receptor density and occupancy by antipsychotic medications. Research using [18F]**fallypride** has explored differences in dopamine receptor binding between patients with schizophrenia and healthy controls, the relationship between receptor binding and clinical symptoms, and the receptor occupancy of various antipsychotic treatments.[2][4][5]

Studies have reported alterations in D2/D3 receptor binding in both striatal and extrastriatal regions in individuals with schizophrenia.[2][5] For instance, some studies have found elevated

D2/D3 receptor levels in the striatum of patients with schizophrenia.[2] Conversely, other research has indicated reduced D2/D3 receptor availability in extrastriatal regions such as the thalamus, amygdala, cingulate gyrus, and temporal cortices in drug-naïve patients.[6][7] These findings highlight the complex and region-specific nature of dopamine dysregulation in schizophrenia.

Quantitative Data Summary

The following tables summarize quantitative data on [¹⁸F]**fallypride** binding potential (BP_ND_) in various brain regions from studies comparing patients with schizophrenia to healthy controls. BP_ND_ is a measure of the density of available neuroreceptors.

Table 1: Striatal Dopamine D2/D3 Receptor Binding Potential (BP_ND_)

Brain Region	Patient Group	N	Mean BP_ND_	Standard Deviation	Healthy Controls	N	Mean BP_ND_	Standard Deviation	Reference
Post-commissural Caudate	Schizophrenia	21	28.7	6.8	Healthy	22	25.3	4.3	[2][5]
Whole Striatum	Schizophrenia	16	20.2	4.2	Healthy	22	19.5	2.9	[8]
Dorsal Caudate	Schizophrenia	16	18.8	4.1	Healthy	22	18.3	3.1	[8]

Table 2: Extrastriatal Dopamine D2/D3 Receptor Binding Potential (BP_ND_)

Brain Region	Patient Group	N	Mean BP_ND_	Standard Deviation	Healthy Controls	N	Mean BP_ND_	Standard Deviation	Reference
Thalamus	Schizophrenia	21	2.9	0.7	Healthy	22	2.6	0.4	[2] [5]
Uncus	Schizophrenia	21	1.8	0.5	Healthy	22	2.1	0.7	[2] [5]
Amygdala	Schizophrenia	16	1.9	0.4	Healthy	22	2.0	0.4	[8]
Thalamus	Schizophrenia	16	2.2	0.5	Healthy	22	2.1	0.3	[8]
Left Medial Dorsal Nucleus	Schizophrenia	15	-	-	Healthy	15	-	-	[6]
Left Pulvinar	Schizophrenia	15	-	-	Healthy	15	-	-	[6]

Note: Some studies report percentage differences rather than absolute BP_ND_ values. For example, one study reported a decrease of 21.6% in the left medial dorsal nucleus and 27.2% in the left pulvinar in patients with schizophrenia compared to controls.[\[6\]](#)

Experimental Protocols

This section outlines a typical experimental protocol for an [^{18}F]**fallypride** PET imaging study in schizophrenia research, synthesized from multiple sources.

Radiotracer Synthesis and Quality Control

- Synthesis: $[18\text{F}]$ **fallypride** is typically synthesized via nucleophilic substitution. The precursor, tosyl-**fallypride**, is reacted with $[18\text{F}]$ fluoride. The reaction is carried out in acetonitrile with a catalyst such as Kryptofix 2.2.2 and potassium carbonate at an elevated temperature.[\[2\]](#)[\[9\]](#)
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
- Quality Control: The final product should be tested for radiochemical purity (typically >95%), specific activity (typically >1 Ci/ μmol), and sterility before injection.[\[10\]](#)

Subject Preparation

- Inclusion/Exclusion Criteria: Participants are carefully screened. Patients should meet DSM criteria for schizophrenia. Healthy controls should be free from any major psychiatric or neurological disorders. Exclusion criteria often include substance abuse, significant medical conditions, and contraindications for MRI or PET scans.[\[2\]](#)
- Medication Washout: For studies investigating baseline receptor levels, patients may undergo a washout period from antipsychotic medications, with the duration depending on the specific drug and study protocol. This should be done under close medical supervision.[\[2\]](#)
- Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.[\[2\]](#)
- Pre-scan Instructions: Subjects are typically instructed to fast for a certain period before the scan to ensure stable physiological conditions.

PET Image Acquisition

- Scanner: Imaging is performed using a high-resolution PET scanner.[\[2\]](#)
- Radiotracer Injection: A bolus injection of $[18\text{F}]$ **fallypride** (typically 3.7–7.4 mCi) is administered intravenously.[\[4\]](#)

- **Dynamic Scanning:** Dynamic emission data are acquired for a prolonged period, often up to 240 minutes, to allow for the radiotracer to reach equilibrium in both striatal and extrastriatal regions.[2][11] The acquisition is often divided into multiple frames of increasing duration.[2] Some protocols may include breaks for patient comfort.[2]
- **Attenuation Correction:** A transmission scan (e.g., using a ^{68}Ge source) or a CT scan is performed for attenuation correction of the PET data.[11]
- **Head Motion Correction:** Head movement is minimized using a head holder or other fixation devices, and motion correction algorithms are applied during data processing.[11]

Structural Imaging (MRI)

- **Purpose:** A high-resolution T1-weighted MRI scan is acquired for each subject.
- **Application:** The MRI provides anatomical information for accurate region of interest (ROI) delineation and co-registration with the PET data.[2]

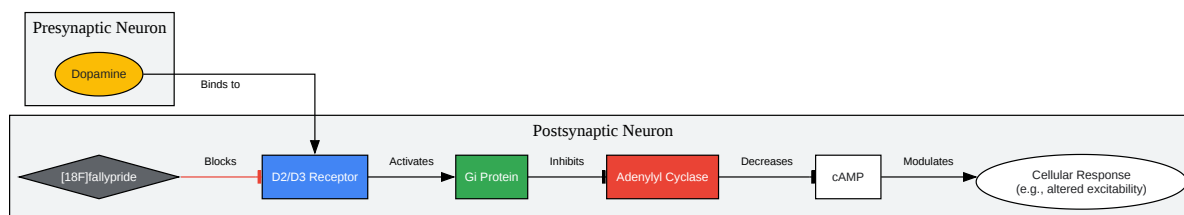
Data Analysis

- **Image Co-registration:** The dynamic PET images are co-registered to the individual's MRI scan.[2]
- **Region of Interest (ROI) Delineation:** ROIs for striatal (e.g., caudate, putamen) and extrastriatal (e.g., thalamus, amygdala, cortical regions) areas are manually drawn or automatically defined on the subject's MRI.[2]
- **Time-Activity Curves (TACs):** TACs, which represent the concentration of the radiotracer over time, are generated for each ROI.
- **Kinetic Modeling:** The TACs are analyzed using kinetic models to quantify D2/D3 receptor binding. Common models include:
 - **Two-Tissue Compartment Model (2TCM):** This model requires an arterial input function, obtained through arterial blood sampling, to provide absolute quantification of binding parameters.[2][5]

- Reference Tissue Models (e.g., Simplified Reference Tissue Model - SRTM): These models use a reference region with a negligible density of D2/D3 receptors (e.g., the cerebellum) to estimate the non-displaceable binding, thus avoiding the need for arterial cannulation.[12] The outcome measure is the binding potential relative to the non-displaceable uptake (BP_ND_).[4]
- Partial Volume Correction: Correction for partial volume effects, which can lead to underestimation of activity in small brain structures, is often applied to improve the accuracy of the quantitative data.[2]
- Statistical Analysis: Statistical methods are used to compare BP_ND_ values between patient and control groups and to assess correlations between receptor binding and clinical variables.

Visualizations

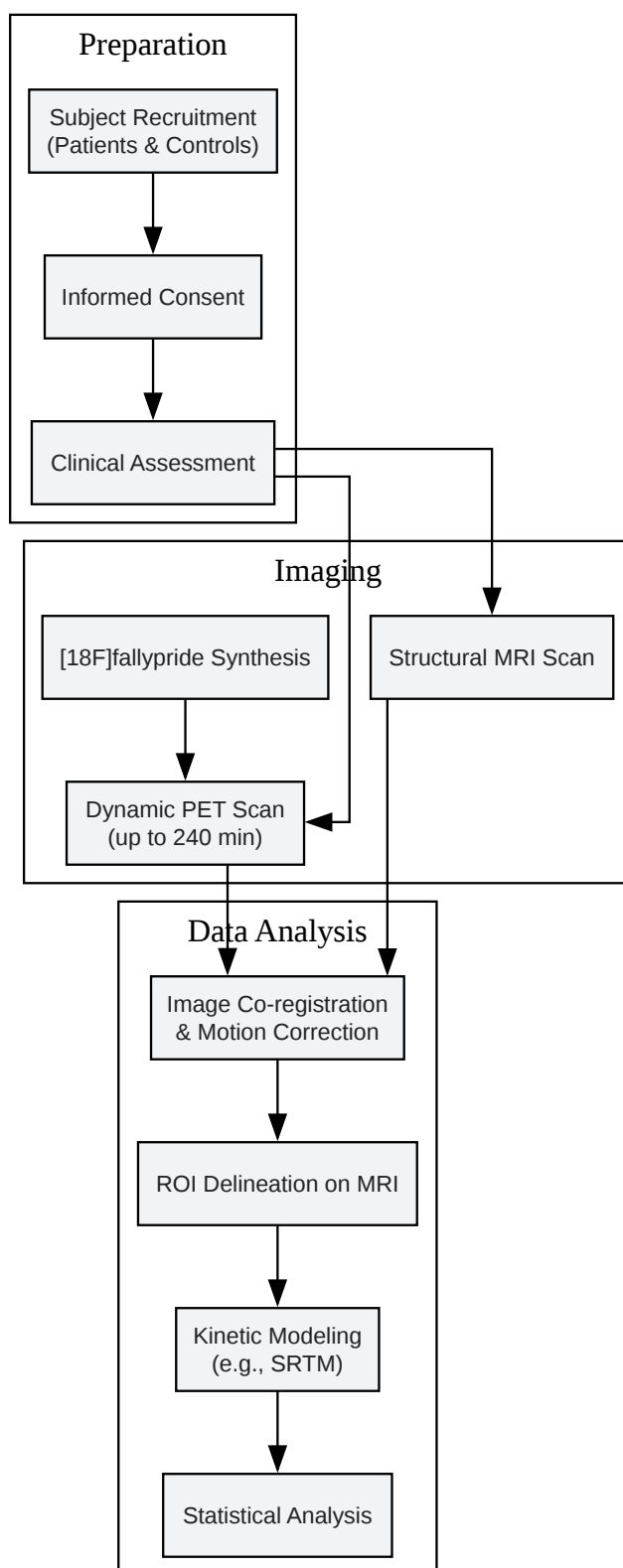
Dopamine D2/D3 Receptor Signaling Pathway

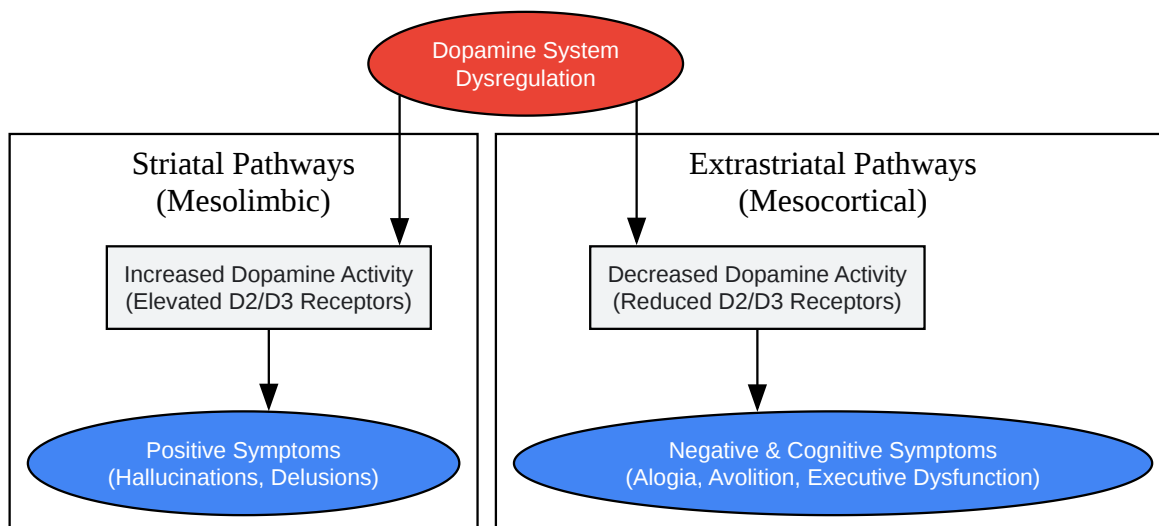


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Caption: Dopamine D2/D3 receptor signaling and the action of [18F]fallypride.

Experimental Workflow for [18F]fallypride PET Study





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- To cite this document: BenchChem. [Application Notes and Protocols: [18F]fallypride PET Imaging in Schizophrenia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043967#18f-fallypride-pet-imaging-in-schizophrenia-research]

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